Methyl (1-iodo-2-phenylpropan-2-yl)carbamate
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Overview
Description
Methyl (1-iodo-2-phenylpropan-2-yl)carbamate is a chemical compound with the molecular formula C11H14INO2. It is a carbamate derivative, which is a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1-iodo-2-phenylpropan-2-yl)carbamate typically involves the reaction of methanol, silver cyanate, and α-methylstyrene. The reaction conditions often require a controlled environment to ensure the proper formation of the carbamate group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-iodo-2-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl (1-iodo-2-phenylpropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of methyl (1-iodo-2-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .
Comparison with Similar Compounds
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with antifungal properties.
Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate: Known for its selectivity in enzyme inhibition.
Uniqueness
Methyl (1-iodo-2-phenylpropan-2-yl)carbamate is unique due to its specific molecular structure, which allows it to interact with a different set of molecular targets compared to other carbamate compounds. Its iodine atom also provides unique reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
7480-19-5 |
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Molecular Formula |
C11H14INO2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
methyl N-(1-iodo-2-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C11H14INO2/c1-11(8-12,13-10(14)15-2)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14) |
InChI Key |
GAHWJNMDNYLDGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1)NC(=O)OC |
Origin of Product |
United States |
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